1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt
Overview
Description
Synthesis Analysis
The synthesis of related quaternary ammonium salts typically involves reductive alkylation procedures starting from enantiomerically pure or racemic forms of primary amines. These processes yield enantiomerically pure quaternary ammonium salts with chiral side chains, providing insights into the synthetic approaches that could be applied to the subject compound (Gheorghe et al., 2008).
Molecular Structure Analysis
The molecular structure of quaternary ammonium salts can be characterized by single crystal X-ray diffraction, revealing enantiomorphs and confirming the absolute configuration of the stereocenters. This technique is crucial for understanding the stereochemical aspects of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt (Gheorghe et al., 2008).
Chemical Reactions and Properties
Quaternary ammonium salts participate in various chemical reactions, including catalysis and the formation of complex molecular assemblies. Their functional groups and ionic nature play a significant role in these processes, influencing the reactivity and interactions of the compound under study (Elrasheed Elhaj et al., 2019).
Physical Properties Analysis
The physical properties of quaternary ammonium salts, such as phase behavior, melting points, and crystalline structures, are determined by their molecular configurations and interactions. Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) are among the techniques used to study these properties, revealing the compound's behavior in various conditions (T. Lotta et al., 1988).
Chemical Properties Analysis
The chemical properties of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt are influenced by its quaternary ammonium and phosphoglycerol components. These aspects are critical for understanding its reactivity, solubility, and potential applications in various chemical reactions and formulations (Elrasheed Elhaj et al., 2019).
Scientific Research Applications
Thermal Phase Transition Behavior of Phosphatidylcholine Analogs : Arora and Gupta (1997) studied the thermal phase transition properties of DPPC analogs, including compounds similar to 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt. They found that replacing the sn-glycerol moiety in DPPC with rac-1,2,4-butanetriol residue significantly alters its thermal phase transitional properties, impacting its applications in membrane studies (Arora & Gupta, 1997).
Enantiomerically Pure Quaternary Ammonium Salts : Gheorghe et al. (2008) synthesized and studied enantiomerically pure quaternary ammonium salts with chiral side chains. These salts, including compounds analogous to 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt, have potential applications in chiral recognition and enantioselective reactions (Gheorghe et al., 2008).
Hydrogen-Bonding Network Studies : Stibrany, Schugar, and Potenza (2004) explored the hydrogen-bonding network in rac-ammonium trans-2-carboxycyclohexanecarboxylate. Their findings contribute to understanding the intermolecular interactions in compounds like 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt, which is crucial for applications in material science and molecular design (Stibrany et al., 2004).
Synthesis of Phosphatidylcholine Analogs : Witzke and Bittman (1985) described the synthesis of 1,2-di-(O-hexadecyl)-rac-glycero-3-phosphocholines with modifications at the glycerol moiety. This research contributes to understanding the synthesis and potential modifications of compounds like 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt, relevant for studies in lipid chemistry and biochemistry (Witzke & Bittman, 1985).
Glycerol-Based Deep Eutectic Solvents : Alomar et al. (2013) investigated glycerol-based deep eutectic solvents (DESs) formed with various phosphonium and ammonium salts. This study is relevant to applications of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt in the development of novel solvent systems with potential industrial applications (Alomar et al., 2013).
properties
IUPAC Name |
azane;[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H75O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVUSCAQEBSOIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H78NO10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585256 | |
Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt | |
CAS RN |
73548-70-6 | |
Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.